

Application Notes: Tracing Mitochondrial Fatty Acid Oxidation with Octanoic Acid-d3

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Compound of Interest

Compound Name: Octanoic acid-d3

Cat. No.: B589465

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Introduction

Mitochondrial fatty acid β -oxidation (FAO) is a critical metabolic pathway for energy production, particularly in tissues with high energy demands like the heart, skeletal muscle, and liver.^{[1][2]} Dysregulation of FAO is implicated in a variety of metabolic diseases, including insulin resistance, non-alcoholic fatty liver disease (NAFLD), and cardiomyopathy.^{[2][3]} Studying the kinetics of FAO in vivo provides invaluable insights into disease mechanisms and the efficacy of therapeutic interventions.

Octanoic acid (C8:0), a medium-chain fatty acid (MCFA), serves as an excellent substrate for studying mitochondrial function. Unlike long-chain fatty acids, MCFAs can diffuse across the mitochondrial membranes without the need for the carnitine palmitoyltransferase (CPT) shuttle system, providing a more direct probe of β -oxidation enzyme activity.^{[4][5]} Using a stable isotope-labeled version, **Octanoic acid-d3** (d3-C8:0), allows for the precise tracing of its metabolic fate through oxidation pathways.^{[6][7][8]}

This document provides detailed protocols and application notes for utilizing **Octanoic acid-d3** as a tracer to quantify mitochondrial FAO rates, primarily by measuring the incorporation of deuterium into the body's water pool.

Principle of the Method

The core principle involves introducing **Octanoic acid-d3** into a biological system (in vivo or ex vivo) and tracking the appearance of the deuterium label in downstream metabolites using mass spectrometry. During mitochondrial β -oxidation, the deuterium atoms are released from the fatty acid backbone and incorporated into water (D_2O).^[8] By measuring the rate of D_2O enrichment in plasma, one can calculate the rate of octanoic acid oxidation.^[8] This stable isotope tracer approach is safe, allows for repeated studies, and provides quantitative data on metabolic fluxes.^{[3][9]}

Visualizing the Experimental and Metabolic Pathways

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Caption: High-level experimental workflow for FAO studies using **Octanoic acid-d3**.

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Caption: Metabolic pathway of **Octanoic acid-d3** oxidation in the mitochondrion.

Experimental Protocols

This section details the methodologies for in vivo studies to measure FAO.

3.1. Materials and Reagents

- **Octanoic acid-d3** (e.g., CDN Isotopes)
- Bovine Serum Albumin (BSA), fatty acid-free
- Saline solution (0.9% NaCl), sterile
- Solvents: Methanol, Iso-octane, Acetonitrile (HPLC or Optima grade)^[10]

- Derivatization agents (if analyzing specific acylcarnitines): e.g., pentafluorobenzyl bromide (PFBBBr)[10]
- Internal standards for mass spectrometry (e.g., D₅-Glycerol, if measuring lipolysis simultaneously)[11]
- Sample collection tubes (e.g., EDTA-coated tubes for plasma)
- GC-MS or LC-MS/MS system

3.2. Protocol 1: In Vivo Tracer Infusion

This protocol is based on the constant intravenous infusion method to achieve isotopic steady-state.[6][11]

- Tracer Preparation:
 - Prepare a stock solution of **Octanoic acid-d3** complexed with BSA.
 - Slowly add a known amount of **Octanoic acid-d3** to a sterile, fatty acid-free BSA solution (e.g., 5% w/v in saline) while stirring gently.
 - Allow the mixture to complex for at least 4 hours at 4°C.
 - Sterilize the final solution by passing it through a 0.22 µm filter.
- Animal/Human Subject Preparation:
 - Subjects should be fasted overnight to promote a metabolic state favoring fatty acid utilization.[11]
 - For animal studies, insert catheters into appropriate vessels (e.g., jugular vein for infusion, carotid artery for sampling) one day prior to the experiment. For human studies, use peripheral venous access.
- Infusion and Sampling:

- Begin a continuous intravenous infusion of the **Octanoic acid-d3** tracer solution. A typical infusion rate is 0.1-0.5 $\mu\text{mol/kg/min}$, but this should be optimized.[\[11\]](#)
- Collect baseline blood samples ($t=0$) before starting the infusion.
- Collect subsequent blood samples at timed intervals (e.g., $t = 60, 90, 120, 150, 180$ minutes) into EDTA tubes.[\[11\]](#)
- Immediately place samples on ice and centrifuge at $3000 \times g$ for 10 minutes at 4°C to separate plasma.
- Store plasma at -80°C until analysis.

3.3. Protocol 2: Sample Preparation for D_2O Enrichment Analysis

This protocol describes the extraction of water from plasma for isotopic analysis.

- Water Extraction by Lyophilization:
 - Place 50-100 μL of plasma into a lyophilization flask.
 - Freeze the sample completely (e.g., using dry ice or a -80°C freezer).
 - Connect the flask to a lyophilizer (freeze-dryer) and run the cycle until all water has been sublimated and collected in the cold trap.
 - Carefully collect the condensed water (distillate) from the trap.
- Analysis of D_2O Enrichment:
 - The deuterium enrichment in the collected water can be measured using:
 - Gas Chromatography-Mass Spectrometry (GC-MS): After reaction with an appropriate reagent to form a volatile derivative.
 - Isotope Ratio Mass Spectrometry (IRMS): A highly sensitive method where water is converted to hydrogen gas before analysis.[\[3\]](#) This is the gold standard for measuring low-level enrichment.

3.4. Protocol 3: Metabolite Extraction for Acylcarnitine Profiling (Optional)

To trace the label into mitochondrial intermediates, a broader metabolite extraction can be performed.

- Protein Precipitation:
 - To 50 μL of plasma, add 150 μL of ice-cold methanol containing a suite of relevant internal standards.[\[12\]](#)
 - Vortex vigorously for 1 minute to precipitate proteins.
 - Centrifuge at 14,000 x g for 15 minutes at 4°C.
- Extraction:
 - Transfer the supernatant to a new tube.
 - For a more comprehensive extraction of lipids, a liquid-liquid extraction using iso-octane or chloroform can be performed.[\[10\]](#)
- Analysis by LC-MS/MS:
 - The resulting extract can be analyzed directly by a targeted LC-MS/MS method to quantify d3-labeled octanoylcarnitine and other downstream metabolites.[\[12\]](#)

Data Analysis and Quantitative Summary

The primary goal is to calculate the rate of octanoic acid oxidation. The key parameters and formulas are summarized below.

Parameter	Formula / Description	Reference
Rate of Appearance (Ra) of Octanoic Acid	$Ra (\mu\text{mol/kg/min}) = [(Ei / Ep) - 1] * I$ Where: • Ei = Isotopic enrichment of the infusate (APE) • Ep = Isotopic enrichment of plasma octanoic acid at steady state (APE) • I = Infusion rate ($\mu\text{mol/kg/min}$)	[11]
Rate of Octanoic Acid Oxidation	Calculated from the rate of D ₂ O production. This requires measuring the total body water pool and the rate of increase in plasma D ₂ O enrichment. The calculation is complex and often requires compartmental modeling.	[8]
Fractional Oxidation	The fraction of the octanoic acid flux (Ra) that is oxidized. Calculated as (Oxidation Rate / Ra).	N/A

*APE = Atom Percent Excess

Table 2: Example Mass Spectrometry Parameters for Analysis

Analyte	Platform	Ionization Mode	Precursor Ion (m/z)	Product Ion (m/z)
Water (for D ₂ O)	IRMS	N/A	N/A	N/A
Octanoic Acid-d ₃	GC-MS (as PFB ester)	NCI	326.2	144.2 (loss of PFB)
Octanoylcarnitine-d ₃	LC-MS/MS	ESI+	291.2	85.1 (carnitine fragment)

Applications in Research and Drug Development

- Basic Research:
 - Investigating the regulation of mitochondrial FAO in different physiological states (e.g., fasting, exercise).[4][13]
 - Determining the contribution of medium-chain fatty acids to overall energy expenditure.
 - Studying FAO in genetic models of metabolic diseases.[2]
- Drug Development:
 - Assessing the efficacy of drugs designed to enhance or inhibit FAO.
 - Evaluating the off-target metabolic effects of drug candidates.
 - Providing proof-of-mechanism for compounds targeting mitochondrial metabolism.

By providing a direct, quantitative measure of substrate oxidation, the **Octanoic acid-d3** tracer method is a powerful tool for advancing our understanding of metabolic health and disease.

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